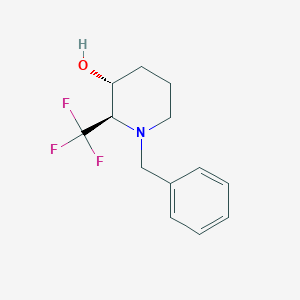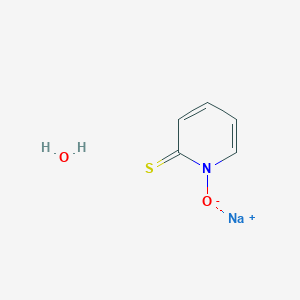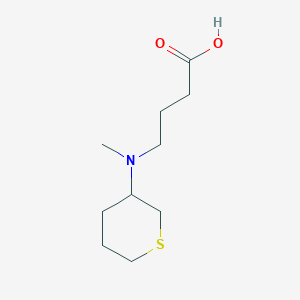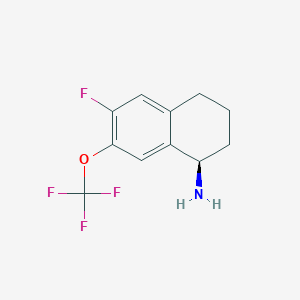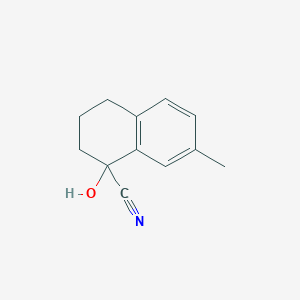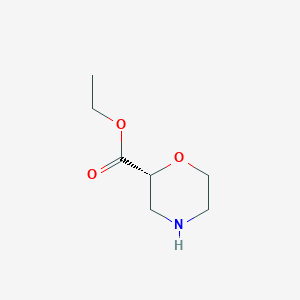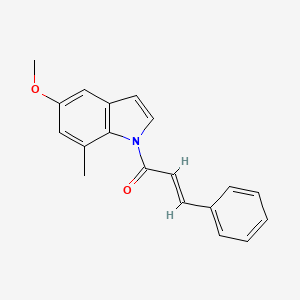
(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group, a methyl group, and a phenylprop-2-en-1-one moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and 3-phenylprop-2-en-1-one.
Condensation Reaction: The key step involves a condensation reaction between 5-methoxyindole and 3-phenylprop-2-en-1-one under basic or acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxytryptamine: Studied for its role in neurotransmission.
3-Phenylprop-2-en-1-one: Used as a precursor in organic synthesis.
Uniqueness
(E)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the phenylprop-2-en-1-one moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(E)-1-(5-methoxy-7-methylindol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H17NO2/c1-14-12-17(22-2)13-16-10-11-20(19(14)16)18(21)9-8-15-6-4-3-5-7-15/h3-13H,1-2H3/b9-8+ |
InChI Key |
IZYHCLJIRUEQHG-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1N(C=C2)C(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)C(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



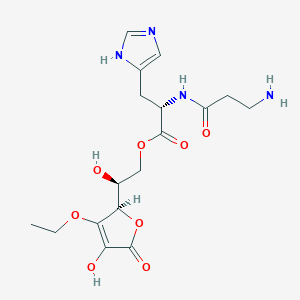
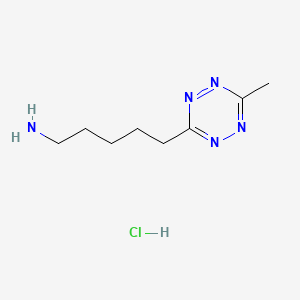
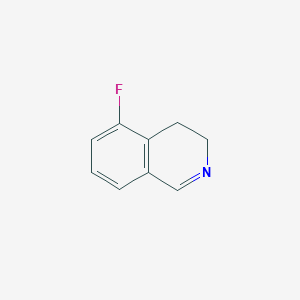
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
